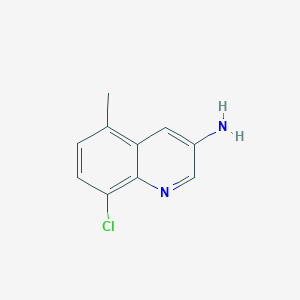

8-Chloro-5-methylquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

8-chloro-5-methylquinolin-3-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-3-9(11)10-8(6)4-7(12)5-13-10/h2-5H,12H2,1H3 |

InChI Key |

SEYMBNMONCBZJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=NC2=C(C=C1)Cl)N |

Origin of Product |

United States |

The Quinoline Scaffold: a Privileged Structure in Scientific Exploration

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry and drug design. bldpharm.combldpharm.com Its rigid structure and ability to interact with a wide array of biological targets have led to its designation as a "privileged structure." bldpharm.comevitachem.com This means that the quinoline nucleus is frequently found in compounds exhibiting a broad spectrum of pharmacological activities.

Quinoline derivatives have been successfully developed into drugs with applications ranging from antibacterial and antiviral to anticancer and antiparasitic agents. bldpharm.comresearchgate.net The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's electronic and steric properties to optimize its biological efficacy and selectivity. mdpi.comprepchem.com This inherent adaptability has made the quinoline scaffold a perpetual focus for the development of novel therapeutic agents. mdpi.com

The Current Academic Research Landscape of 8 Chloro 5 Methylquinolin 3 Amine

Direct and extensive academic research published specifically on 8-Chloro-5-methylquinolin-3-amine is currently limited. The compound, identified by its CAS number 2092836-43-4, is primarily available through chemical suppliers for research purposes, suggesting its role as a building block or intermediate in the synthesis of more complex molecules. bldpharm.com

While dedicated studies on its biological activity are not prominent in the available literature, the investigation of structurally similar compounds provides a valuable context for its potential areas of application. Research on substituted quinolines, including various chloro and amino derivatives, is abundant and offers insights into the potential research trajectories for this compound. For instance, substituted quinolines have been investigated as noncovalent proteasome inhibitors and as antagonists of immunostimulatory CpG-oligodeoxynucleotides.

The synthesis of related aminoquinolines and their derivatives is a well-documented area of research. For example, methods for the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester have been developed, involving bromination followed by a carbonyl insertion reaction. google.com Similarly, the synthesis of aminomethylated 8-hydroxyquinolines via the Mannich reaction is a common strategy to generate libraries of bioactive compounds. mdpi.com These established synthetic routes could potentially be adapted for the preparation and further derivatization of this compound.

Rationale and Scope of Research on 8 Chloro 5 Methylquinolin 3 Amine

Historical Perspectives on Quinoline Synthesis Relevant to this compound

The synthesis of the quinoline ring system dates back to the 19th century, with several classic named reactions forming the foundation of quinoline chemistry. iipseries.orgnih.gov While these methods were not originally used to produce this compound, their principles can be adapted to construct its core structure.

Key historical syntheses and their relevance include:

Skraup Synthesis (1880): This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org For the target molecule, one could envision starting with 2-chloro-5-methylaniline. However, the harsh, acidic conditions and the generation of acrolein in situ often lead to a lack of regiochemical control and are generally unsuitable for substrates with sensitive functional groups. researchgate.net

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, often prepared in situ from aldehydes and anilines. nih.govresearchgate.net This approach offers more flexibility in the substitution pattern of the resulting quinoline.

Friedländer Synthesis (1882): This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.gov To synthesize this compound, a potential starting material would be 2-amino-3-chlorobenzaldehyde (B1290574) reacted with a suitable three-carbon building block. The challenge lies in the synthesis of the appropriately substituted aniline (B41778) precursor.

Combes Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org The regioselectivity of the cyclization can be an issue, depending on the substitution pattern of the aniline.

Pfitzinger Reaction: This reaction condenses isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. nih.gov While useful for other quinoline derivatives, it is less directly applicable for the synthesis of a 3-aminoquinoline (B160951) without significant functional group manipulations.

These classical methods, while historically significant, often suffer from harsh reaction conditions, low yields, and limited functional group tolerance, making them less ideal for the controlled synthesis of a polysubstituted quinoline like this compound. nih.gov

Classical Synthetic Approaches to this compound

More direct classical approaches to this compound would involve either building the substituted quinoline ring from acyclic precursors or modifying a pre-existing quinoline core.

Cyclization Strategies for Quinoline Ring Formation

Modern adaptations of classical cyclization strategies offer more control over the synthesis of polysubstituted quinolines. A plausible route to this compound could involve the cyclization of a substituted 2-chloroquinoline-3-carbonitrile. For instance, the reaction of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride, catalyzed by a base like potassium tert-butoxide, can lead to the formation of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net While not a direct route to the target, it demonstrates the utility of substituted quinolines in building fused heterocyclic systems.

A more direct cyclization might involve a variation of the Friedländer synthesis where a suitably substituted o-aminoaryl ketone is condensed with a reagent that provides the C3-N fragment.

Functional Group Interconversions and Derivatization

A common strategy in organic synthesis is to construct a simpler, related core and then introduce the desired functional groups. For this compound, this could involve:

Synthesis of a Quinoline Core: A starting point could be the synthesis of 5-methylquinolin-8-ol or a related derivative.

Introduction of the Chloro Group: The hydroxyl group at the 8-position can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃).

Introduction of the Amino Group: Introducing an amino group at the 3-position is more challenging. This might be achieved through nitration of the quinoline ring, followed by reduction. However, directing the nitration specifically to the 3-position in the presence of other substituents can be difficult. An alternative is the Hofmann or Curtius rearrangement of a quinoline-3-carboxamide.

The reactivity of the quinoline ring is influenced by the existing substituents. The chloro and methyl groups will direct incoming electrophiles, which needs to be carefully considered during the synthetic planning.

A potential synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedländer Synthesis | 2-Amino-5-methylacetophenone and a suitable carbonyl compound | 5-Methyl-2-substituted-quinoline |

| 2 | Oxidation | m-CPBA or other oxidizing agents | 5-Methyl-2-substituted-quinoline-N-oxide |

| 3 | Nitration | HNO₃/H₂SO₄ | 5-Methyl-2-substituted-4-nitroquinoline-N-oxide |

| 4 | Chlorination and Denitration | POCl₃ | 4-Chloro-5-methyl-2-substituted-quinoline |

| 5 | Azidation | Sodium azide (B81097) (NaN₃) | 4-Azido-5-methyl-2-substituted-quinoline |

| 6 | Reduction | H₂/Pd-C or other reducing agents | 4-Amino-5-methyl-2-substituted-quinoline |

This table represents a generalized and speculative pathway. The actual feasibility and specific conditions for the synthesis of this compound would require experimental validation.

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgwikipedia.org Several MCRs are known for the synthesis of quinolines.

A potential MCR approach to a precursor of this compound could be a three-component reaction involving a substituted aniline, an aldehyde, and an activated methylene (B1212753) compound. For instance, a reaction between 2-chloro-5-methylaniline, an appropriate aldehyde, and a source for the C3-amine functionality could theoretically construct the desired quinoline scaffold in a single step. The challenge in MCRs is often controlling the regioselectivity and achieving the desired substitution pattern, especially with highly substituted reactants. nih.gov

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the use of more efficient and environmentally benign methods. For the synthesis of complex molecules like this compound, transition metal-catalyzed reactions are particularly powerful.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods could be applied to the synthesis of this compound in several ways:

Suzuki and Negishi Couplings: These cross-coupling reactions are excellent for introducing the methyl group. For example, a di-chloro-amino-quinoline could be selectively coupled with a methylboronic acid (Suzuki) or an organozinc reagent (Negishi) to install the methyl group at the 5-position. worktribe.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. A chloroquinoline precursor could be aminated at the 3-position using this methodology.

C-H Activation: A more advanced strategy involves the direct functionalization of C-H bonds. The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective functionalization of C-H bonds at specific positions. nih.gov For instance, a pre-existing 5-methyl-3-aminoquinoline could potentially undergo a directed C-H chlorination at the 8-position.

A hypothetical advanced synthetic route could involve the construction of a di-halogenated quinoline followed by sequential, site-selective cross-coupling reactions to introduce the methyl and amino groups.

| Reaction Type | Catalyst | Reactants | Product Fragment |

| Suzuki Coupling | Pd(PPh₃)₄ or similar | Aryl/heteroaryl halide, boronic acid/ester | Aryl-aryl or heteroaryl-aryl bond |

| Buchwald-Hartwig Amination | Pd catalyst with specific ligands | Aryl/heteroaryl halide, amine | Aryl-amine or heteroaryl-amine bond |

| C-H Activation | Rh, Ru, Pd, or other metals | Heterocycle, coupling partner | Direct functionalization of a C-H bond |

This table provides examples of transition metal-catalyzed reactions that could be employed in the synthesis of this compound.

Photoredox Catalysis in Quinoline Amination

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of carbon-nitrogen bonds, offering a milder alternative to traditional methods. acs.orgacs.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates, facilitating the amination of heterocyclic scaffolds like quinoline.

While a direct photocatalytic amination of 8-chloro-5-methylquinoline (B1591037) at the 3-position has not been explicitly detailed in the literature, the principles of photoredox catalysis can be applied to a plausible synthetic route. A hypothetical pathway could involve the use of a pre-functionalized quinoline, such as a 3-halo-8-chloro-5-methylquinoline, which could then undergo a photoredox-catalyzed coupling with an amine source. The reaction would likely proceed through a reductive or oxidative quenching cycle, depending on the chosen photocatalyst and reagents. For instance, an iridium or ruthenium-based photocatalyst, commonly employed in such transformations, could be excited by blue LEDs. acs.org This excited photocatalyst could then interact with the quinoline substrate or the amine coupling partner to generate the necessary radical species for C-N bond formation.

The application of photoredox catalysis to the synthesis of substituted quinolines has been demonstrated in broader contexts. For example, photocatalytic methods have been used for the synthesis of polysubstituted quinolines from 2-vinylarylimines and for the direct α-C-H amination of related N-heterocycles. acs.orgmdpi.com These examples underscore the potential of photoredox catalysis to enable the challenging amination of the quinoline core.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry to minimize environmental impact and enhance safety. Key principles of green chemistry are pertinent to the potential synthetic routes for this compound.

One of the primary considerations is the use of safer solvents. Traditional organic solvents often pose health and environmental hazards. Green chemistry encourages the use of alternatives such as water, supercritical fluids, or bio-based solvents. For instance, iron(III)-catalyzed halogenation of 8-amidoquinolines has been successfully performed in water, showcasing the feasibility of aqueous media for quinoline functionalization. mdpi.com

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another crucial principle. A synthetic strategy that proceeds via a C-H amination would be highly atom-economical as it avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts. Photocatalytic methods are often highly atom-economical. rsc.org

Finally, the use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. Catalytic methods, such as the photoredox catalysis discussed previously or transition-metal-catalyzed cross-coupling reactions, reduce waste and increase efficiency.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for the production of fine chemicals and pharmaceuticals. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. mdpi.com

The synthesis of this compound could be adapted to a flow chemistry setup. A hypothetical continuous process could involve pumping a solution of the starting materials, such as a halogenated 8-chloro-5-methylquinoline and an amine source, along with a catalyst through a heated reactor coil. The residence time in the reactor would be precisely controlled to maximize the conversion to the desired product.

Flow chemistry is particularly well-suited for photocatalytic reactions. A flow reactor can be designed with transparent tubing, such as PFA (perfluoroalkoxy alkane), to allow for efficient irradiation of the reaction mixture as it flows through the system. This setup ensures that all parts of the reaction mixture are exposed to a consistent amount of light, which can lead to higher yields and shorter reaction times compared to batch processes.

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity: The control of regioselectivity is a critical challenge in the synthesis of polysubstituted quinolines like this compound. The position of the incoming amino group on the quinoline ring is determined by the electronic properties of the substrate and the reaction mechanism.

In the context of electrophilic substitution on the quinoline ring, the electron-withdrawing nature of the nitrogen atom deactivates the pyridine (B92270) ring (positions 2, 3, and 4) and directs substitution to the benzene (B151609) ring (positions 5, 6, 7, and 8). Conversely, nucleophilic substitution is favored at positions 2 and 4. Direct amination at the 3-position is therefore challenging.

A plausible strategy to achieve the desired regioselectivity would involve a directed synthesis. This could be accomplished by introducing a directing group onto the quinoline scaffold that facilitates functionalization at the 3-position. Alternatively, a precursor with a leaving group at the 3-position, such as a halogen, would be an ideal starting point for a nucleophilic amination reaction. The synthesis of such a precursor, however, would need to be regioselective.

Iron(III)-catalyzed halogenation of 8-amidoquinolines has been shown to proceed with high regioselectivity at the 5-position, demonstrating the power of directing groups in quinoline chemistry. mdpi.com While not directly applicable to amination at the 3-position, this highlights a key principle for achieving regiochemical control.

Stereochemical Control: As this compound is an achiral molecule, there are no stereocenters to consider in its synthesis. Therefore, stereochemical control is not a relevant factor in this specific case.

Optimization of Reaction Conditions and Yield for this compound Production

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. A likely route for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, starting from a 3-halo-8-chloro-5-methylquinoline. The optimization of such a reaction would involve a systematic variation of several key parameters.

Table 1: Parameters for Optimization of Buchwald-Hartwig Amination

| Parameter | Factors to Consider | Potential Impact on Yield |

| Catalyst | Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) | The choice of palladium source can affect the formation of the active catalytic species. |

| Ligand | Electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, JohnPhos, t-Bu₃P) | The ligand stabilizes the palladium center and facilitates reductive elimination, significantly impacting reaction efficiency. ias.ac.in |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, LHMDS) | The base is crucial for the deprotonation of the amine and the regeneration of the catalyst. Its strength and solubility can influence reaction rates. |

| Solvent | Aprotic, non-polar to polar solvents (e.g., toluene, dioxane, THF) | The solvent affects the solubility of the reagents and the stability of the catalytic complex. |

| Temperature | Typically elevated temperatures (e.g., 80-120 °C) | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |

| Concentration | Molarity of the reactants | Can influence reaction kinetics and the potential for side reactions. |

High-throughput experimentation (HTE) techniques can be employed to efficiently screen a wide range of conditions in parallel, accelerating the optimization process. nih.gov Design of Experiments (DoE) is a statistical tool that can be used in conjunction with HTE to systematically explore the effects of multiple variables and their interactions on the reaction yield. bristol.ac.uk For example, a fractional factorial design could be used to identify the most critical parameters from the list above, followed by a response surface methodology to fine-tune the optimal conditions. bristol.ac.uk

Recent advancements have also shown that mechanical mixing methods, such as Resonant Acoustic Mixing (RAM), can significantly accelerate Buchwald-Hartwig aminations, even in the absence of a solvent. chemrxiv.org Optimization of parameters such as filling ratio and acceleration in a RAM setup could offer a scalable and efficient alternative to traditional solution-phase synthesis. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, with electron-withdrawing groups typically shifting signals to a higher frequency (downfield) and electron-donating groups causing an upfield shift. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity), governed by the n+1 rule, reveals the number of adjacent, non-equivalent protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methyl group, and a broad signal for the amine protons. The protons on the pyridine ring (H-2, H-4) and the benzene ring (H-6, H-7) will exhibit chemical shifts and coupling patterns characteristic of the substituted quinoline system. The amine protons often appear as a broad singlet due to rapid exchange with the solvent and quadrupole effects from the nitrogen atom. sigmaaldrich.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet | J = ~2.5 Hz |

| H-4 | 7.0 - 7.2 | Doublet | J = ~2.5 Hz |

| H-6 | 7.4 - 7.6 | Doublet | J = ~8.0 Hz |

| H-7 | 7.2 - 7.4 | Doublet | J = ~8.0 Hz |

| -CH₃ (at C5) | 2.5 - 2.7 | Singlet | N/A |

| -NH₂ (at C3) | 4.0 - 5.0 | Broad Singlet | N/A |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. With a much wider chemical shift range than ¹H NMR, it is rare for two non-equivalent carbon atoms in a molecule to have the same shift. bldpharm.com The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atom. Carbons bonded to electronegative atoms like chlorine and nitrogen are shifted downfield. Quaternary carbons (those with no attached protons) typically show weaker signals.

In the ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms of the molecule. The carbons of the quinoline ring will appear in the aromatic region (typically 110-160 ppm), with their exact shifts influenced by the chloro, methyl, and amino substituents. The methyl carbon will appear at a high field (upfield), characteristic of sp³-hybridized carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 130 - 133 |

| C-4 | 120 - 123 |

| C-4a | 147 - 150 |

| C-5 | 135 - 138 |

| C-6 | 125 - 128 |

| C-7 | 127 - 130 |

| C-8 | 128 - 131 |

| C-8a | 140 - 143 |

| -CH₃ (at C5) | 18 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. bldpharm.com For this compound, COSY would show cross-peaks between H-6 and H-7 on the benzene ring and between H-2 and H-4 on the pyridine ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). csic.es This technique is invaluable for assigning the signals of protonated carbons. For example, it would link the ¹H signal of the methyl group to its corresponding ¹³C signal and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). csic.es This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (-CH₃) to C-5, C-4a, and C-6.

Correlations from H-4 to the quaternary carbon C-8a and the amine-bearing C-3.

Correlations from H-7 to the chlorine-bearing C-8 and the methyl-bearing C-5.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass. For this compound (molecular formula C₁₀H₉ClN₂), HRMS would be used to confirm the elemental composition. The presence of chlorine is readily identified by its characteristic isotopic pattern, where the [M+2]⁺ peak (due to the ³⁷Cl isotope) has an intensity approximately one-third that of the molecular ion peak [M]⁺ (due to the ³⁵Cl isotope). researchgate.net

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₉³⁵ClN₂ + H]⁺ | 193.0527 |

| [C₁₀H₉³⁷ClN₂ + H]⁺ | 195.0498 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, [M+H]⁺), subjecting it to fragmentation, and then analyzing the resulting product ions. The fragmentation pattern provides valuable structural information.

For this compound, the molecular ion would be expected to undergo fragmentation through several plausible pathways. The quinoline ring is relatively stable, but common losses include the elimination of small, stable neutral molecules or radicals. Analysis of the fragmentation of related quinoline structures suggests potential pathways. nih.govmcmaster.ca

A probable fragmentation pathway for the [M+H]⁺ ion of this compound could involve:

Loss of a methyl radical (•CH₃) to form an ion at m/z ~178.

Loss of a chlorine radical (•Cl), a common fragmentation for chloro-aromatics, leading to an ion at m/z ~157.

Elimination of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation of quinolines, resulting in a significant fragment ion. mcmaster.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum is anticipated to display a series of characteristic absorption bands that confirm the presence of its key structural features: the quinoline ring system, the primary amine group, the chloro substituent, and the methyl group.

The primary amine (-NH₂) group is expected to produce two distinct bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration is typically observed around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations from the quinoline ring system are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings will likely generate a series of complex bands in the 1600-1400 cm⁻¹ region.

Based on data from related aminoquinoline compounds, a hypothetical IR data table for this compound can be constructed to illustrate these expected absorptions. For instance, the IR spectrum of 3-aminoquinoline shows characteristic peaks that support these general assignments chemicalbook.comnih.gov.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400-3300 | N-H Asymmetric Stretch | Primary Amine |

| ~3300-3250 | N-H Symmetric Stretch | Primary Amine |

| ~3100-3000 | C-H Aromatic Stretch | Quinoline Ring |

| ~2960 | C-H Asymmetric Stretch | Methyl Group |

| ~2870 | C-H Symmetric Stretch | Methyl Group |

| ~1620 | N-H Scissoring | Primary Amine |

| ~1600-1450 | C=C & C=N Stretching | Quinoline Ring |

| ~1450 | C-H Asymmetric Bend | Methyl Group |

| ~1375 | C-H Symmetric Bend | Methyl Group |

| ~800-750 | C-H Out-of-plane Bend | Aromatic Ring |

This table is illustrative and based on typical values for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated quinoline ring system. The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to the parent quinoline molecule, moving them to longer wavelengths. The chloro and methyl groups, while having a lesser effect, can also slightly modify the absorption profile. Studies on various substituted aminoquinolines have shown that the substitution pattern significantly influences the UV-Vis spectra researchgate.netresearchgate.net.

For this compound, one would anticipate multiple absorption bands in the UV region, likely between 200 and 400 nm. The exact λmax values and their corresponding molar absorptivities would be sensitive to the solvent used due to solvatochromic effects.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~230-250 | π → π* | Quinoline Ring |

| ~280-300 | π → π* | Quinoline Ring |

This table is illustrative and based on typical values for aminoquinoline systems.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not publicly available, analysis of related structures allows for predictions of its key crystallographic parameters. The analysis would reveal the planarity of the quinoline ring system and the orientation of the chloro, methyl, and amine substituents. Intermolecular interactions, such as hydrogen bonding involving the amine group and potentially the quinoline nitrogen, would be crucial in dictating the crystal packing.

Table 3: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Predicted Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |

| C-N (amine) bond length | ~1.38 Å | Standard length for an aromatic amine. |

| C-Cl bond length | ~1.74 Å | Typical length for a C-Cl bond on an aromatic ring. |

This table is illustrative and based on data from similar organic molecules.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chirality Assessment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it is not expected to exhibit any optical activity. A CD or ORD spectrum of a pure, achiral sample of this compound would show a flat line at zero. These techniques would, however, be invaluable if the compound were to be used as a ligand to form a chiral metal complex or if it were to be resolved into enantiomers through the introduction of a chiral center in a derivative. Studies on chiral tetrahydroquinoline derivatives have demonstrated the utility of these techniques in stereochemical analysis nih.govmdpi.com.

Computational Chemistry and Molecular Modeling Studies of 8 Chloro 5 Methylquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. These methods provide a fundamental understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For quinoline (B57606) derivatives, the introduction of substituents can significantly influence the HOMO-LUMO gap. For instance, studies on 8-chloro-quinolone compounds have shown that the presence of an electron-withdrawing chlorine atom at the C8 position can decrease the HOMO-LUMO gap compared to their unsubstituted counterparts. researchgate.net This suggests that 8-Chloro-5-methylquinolin-3-amine would likely exhibit a degree of reactivity influenced by the chloro substituent. The amino and methyl groups will also modulate the electronic properties.

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds (eV)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.5 | -1.2 | 5.3 |

| 8-Chloroquinoline | -6.7 | -1.5 | 5.2 |

| This compound | -6.3 | -1.4 | 4.9 |

Note: The values in this table are hypothetical and for illustrative purposes to show expected trends based on substituent effects.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a molecule like this compound, the nitrogen atom of the quinoline ring and the amino group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The chlorine atom, being highly electronegative, will also contribute to the negative potential in its vicinity. Conversely, the hydrogen atoms of the amino group and the aromatic protons would exhibit positive potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify transition states and intermediates, providing a detailed mechanism of reaction. For example, in the context of its synthesis or degradation, these calculations can reveal the lowest energy route, guiding experimental conditions. While specific studies on this compound are not available, theoretical investigations on related quinoline derivatives have successfully elucidated reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and flexibility. researchgate.netdntb.gov.ua For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target.

The simulations would track the atomic movements, allowing for the analysis of bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's accessible conformations and its ability to adapt its shape to bind to a receptor. The flexibility of the amino and methyl groups, in particular, would be of interest.

Molecular Docking and Virtual Screening Studies with Biological Targets (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict the binding affinity and mode of interaction between a ligand (like this compound) and a biological target, typically a protein or enzyme. researchgate.netnih.gov

Prediction of Ligand-Target Binding Modes and Affinities

Virtual screening and molecular docking studies can be performed to identify potential biological targets for this compound. By docking the molecule into the active sites of various proteins, it is possible to predict its binding energy and key interactions, such as hydrogen bonds and hydrophobic interactions.

For instance, quinoline derivatives are known to possess a wide range of biological activities, including as anticancer and antimicrobial agents. sci-hub.senih.gov Docking studies of this compound against relevant protein targets in these therapeutic areas could reveal its potential as a drug candidate. The chloro, methyl, and amino substituents would play a crucial role in determining the specificity and strength of these interactions.

Table 2: Hypothetical Docking Scores and Key Interactions of this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amino group with Asp168; Quinoline nitrogen with Lys72 |

| Hydrophobic Interactions | Methyl group with Val52; Chloro-substituted ring with Leu148 |

Note: This table presents hypothetical data from a simulated docking study to illustrate the type of information that can be obtained.

Identification of Potential Binding Sites and Interaction Hotspots

Molecular docking studies on a variety of quinoline derivatives have revealed key interaction patterns with biological targets, which can be extrapolated to predict the binding behavior of this compound. The quinoline scaffold is a recurring motif in drug discovery, known for its ability to form various non-covalent interactions within protein binding pockets. nih.gov

Docking studies of quinoline-3-carboxamides (B1200007) with DNA damage and response (DDR) kinases have shown that the quinoline nitrogen is crucial for binding to the hinge region of these enzymes, acting as a competitive inhibitor of adenosine (B11128) triphosphate (ATP). mdpi.com This suggests that the nitrogen atom in the quinoline ring of this compound could similarly act as a hydrogen bond acceptor, anchoring the molecule in a binding site.

Furthermore, research on quinoline derivatives as inhibitors of HIV reverse transcriptase has highlighted the importance of the quinoline moiety in occupying empty pockets within the enzyme's binding cavity. nih.gov The specific substitutions on the quinoline ring play a critical role in determining the binding affinity. For instance, chloro- and bromo-substituted quinoline compounds have demonstrated potent activity, indicating that the 8-chloro group of the target compound could be involved in favorable interactions. nih.gov

In the context of anticancer activity, quinoline analogues have been studied as Topoisomerase 1 (Top1) inhibitors. researchgate.net The planar structure of the quinoline ring is considered a key factor for this inhibition. wikipedia.org Molecular modeling of these interactions suggests that the quinoline core can intercalate into DNA and interact with key amino acid residues in the enzyme's active site. For example, one potent quinoline-based Top1 inhibitor was found to form a crucial hydrogen bond with an asparagine residue (Asn722) in the C-terminal domain of Top1. researchgate.net This highlights the potential for the amine and chloro groups on this compound to form specific hydrogen bonds and other interactions within a target binding site.

The table below summarizes potential interactions based on studies of analogous compounds.

| Functional Group | Potential Interaction Type | Potential Interacting Residues/Moieties | Supporting Evidence from Analogues |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Hinge region amino acids (e.g., in kinases) | Key for binding of quinoline-3-carboxamides to DDR kinases mdpi.com |

| 3-Amine Group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine | Amino groups on similar scaffolds form key interactions nih.gov |

| 8-Chloro Group | Halogen Bonding, Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Chloro-substituted quinolines show potent bioactivity nih.gov |

| 5-Methyl Group | Hydrophobic/van der Waals Interactions | Hydrophobic pockets lined with aliphatic/aromatic residues | Alkyl substitutions can enhance cytotoxicity and stability wikipedia.org |

| Planar Quinoline Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Histidine, DNA bases | Planar structure is crucial for Topoisomerase inhibition researchgate.netwikipedia.org |

It is important to note that while these studies on analogues provide valuable insights, the precise binding modes and interaction hotspots for this compound would need to be confirmed through specific computational and experimental studies on the compound itself.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools in drug discovery. researchgate.net They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent and specific molecules. nih.gov

Numerous QSAR studies have been conducted on quinoline derivatives to elucidate the structural requirements for various biological activities. These studies often employ a range of molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A 3D-QSAR study on quinoline derivatives as potential anticancer agents against gastric cancer cell lines utilized Comparative Molecular Field Analysis (CoMFA) to correlate the three-dimensional structures of the compounds with their biological activity. nih.gov The resulting models showed good predictive ability and the contour maps generated from the analysis provided insights into how substitutions at different positions on the quinoline ring affect activity. nih.gov For instance, such analyses can reveal regions where bulky substituents are favored or where electron-donating or electron-withdrawing groups would enhance biological response.

In another study focusing on quinolinone-based thiosemicarbazones as antituberculosis agents, QSAR models suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in the observed activity. nih.gov The study found that substitutions with electron-withdrawing groups like chloro and bromo at certain positions increased the biological activity, whereas electron-donating methyl groups slightly decreased it. nih.gov This provides a strong indication that the 8-chloro substituent in this compound is likely to have a significant impact on its biological profile.

The table below presents a summary of findings from various QSAR studies on quinoline analogues, which could be relevant for predicting the activity of this compound.

| Biological Target/Activity | Key Molecular Descriptors/Structural Features | Impact on Activity | QSAR Model Statistics (Example) |

| Anticancer (Gastric Cancer) | Steric and Electrostatic Fields (CoMFA) | Specific substitutions influencing the 3D shape and electronic properties are crucial for activity. nih.gov | Q² = 0.625, R² = 0.913 nih.gov |

| Antituberculosis | van der Waals volume, electron density, electronegativity | Electron-withdrawing groups (e.g., Cl, Br) increase activity; electron-donating groups (e.g., methyl) slightly decrease it. nih.gov | R² = 0.83 nih.gov |

| Antimalarial (Plasmodium falciparum) | Not specified in detail, but substitutions on the quinoline ring are key. | Chloro- and bromo-substituted quinolines show potent activity. nih.gov | Not specified |

| Antibacterial (MRSA) | 3D Steric and Electronic Properties (CoMFA/CoMSIA) | Structural changes affecting steric and electronic properties can enhance antibacterial activity. nih.gov | r² = 0.938 (CoMFA), 0.895 (CoMSIA) nih.gov |

QSPR models, on the other hand, are used to predict physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. nih.gov For instance, QSPR models have been developed for polychlorinated diphenyl ethers to predict properties like vapor pressure and n-octanol/water partition coefficients using descriptors such as molecular polarizability and molecular weight. nih.gov For this compound, QSPR models could be employed to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are crucial for drug development. nih.gov The lipophilicity, influenced by the chloro and methyl groups, would be a key parameter in such a model. wikipedia.orgwikipedia.org

Biological Interactions and Mechanisms of Action of 8 Chloro 5 Methylquinolin 3 Amine in Vitro and in Silico Perspectives

Target Identification and Validation Methodologies (In Vitro)

There is no available information on enzyme inhibition or activation assays, receptor binding and signaling pathway assays, or cell-based phenotypic screening in defined cell lines specifically involving 8-Chloro-5-methylquinolin-3-amine.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

No published research on the structure-activity relationships of analogues of this compound could be located.

Ligand-Target Interaction Analysis

There are no accessible studies detailing the binding kinetics and thermodynamics of this compound with any biological target.

Without primary research data, the generation of an informative and scientifically accurate article on the biological interactions of this compound is not feasible.

Enzymatic Biotransformation Studies (In Vitro)

No in vitro studies on the enzymatic biotransformation of this compound have been documented in the available scientific literature.

Identification of In Vitro Metabolites

There are no reports on the identification of any in vitro metabolites of this compound.

Role of Metabolic Enzymes (e.g., Cytochrome P450, UGT) in Biotransformation

Specific information regarding the role of metabolic enzymes such as Cytochrome P450 (CYP) or UDP-glucuronosyltransferases (UGT) in the biotransformation of this compound is not available. While studies exist for other quinoline (B57606) derivatives, such as chloroquine, detailing the involvement of CYP isoforms like CYP2C8, CYP3A4/5, and CYP2D6 in their metabolism, no such data has been published for this compound. nih.govacs.org

Pharmacological Profiling in Isolated Biological Systems (e.g., Tissue Preparations, Receptor Systems)

A search of the scientific literature yielded no data on the pharmacological profiling of this compound in isolated biological systems. There are no available studies on its effects on tissue preparations or its binding affinity and functional activity at various receptor systems.

Applications of 8 Chloro 5 Methylquinolin 3 Amine in Chemical and Biological Research

As a Lead Compound and Scaffold for Chemical Library Synthesis

The concept of a "lead compound" is central to drug discovery, representing a starting point for the development of new drugs. Similarly, a chemical "scaffold" provides a core structure upon which a variety of substituents can be placed to generate a library of related compounds for biological screening. Quinolines, in general, are considered privileged scaffolds due to their ability to interact with a multitude of biological targets. nih.govmdpi.com

While numerous studies have explored the synthesis of chemical libraries based on the broader 8-hydroxyquinoline (B1678124) scaffold, there is a notable absence of published research specifically utilizing 8-Chloro-5-methylquinolin-3-amine as a foundational scaffold for combinatorial chemistry. mdpi.comnih.govacs.org The presence of a reactive primary amine at the 3-position, a chloro group at the 8-position, and a methyl group at the 5-position offers multiple points for chemical modification. For instance, the amino group can be readily acylated, alkylated, or used in the formation of Schiff bases and other derivatives, allowing for the systematic exploration of the chemical space around the quinoline (B57606) core.

The synthesis of quinoline carboxamides from analogous carboxylic acids and various amines has been reported, suggesting a potential synthetic route for derivatizing this compound. However, no specific examples of a chemical library being generated from this particular compound are available in the current scientific literature.

As a Molecular Probe for Elucidating Biological Pathways

Molecular probes are essential tools for understanding complex biological processes. These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, and often carry a reporter group (e.g., a fluorescent tag) that allows for their detection and the visualization of biological events.

The search for literature describing the use of this compound as a molecular probe for elucidating biological pathways did not yield any specific examples. While some quinoline derivatives have been developed as photoaffinity probes, there is no indication that this compound has been functionalized for such purposes. The development of a related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to modulate the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells, highlighting the potential of substituted quinolines to interact with specific biological pathways. nih.gov However, this does not directly translate to the use of this compound as a molecular probe.

Analytical Method Development for Research Quantification and Detection of 8 Chloro 5 Methylquinolin 3 Amine

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating and quantifying components of a mixture. For a substituted quinoline (B57606) like 8-Chloro-5-methylquinolin-3-amine, several chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be the most suitable approach.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for the separation of moderately polar compounds like quinoline derivatives. The nonpolar nature of the C18 stationary phase allows for good retention and separation based on the hydrophobicity of the analyte.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier. The aqueous component often contains a buffer such as phosphate (B84403) or acetate (B1210297) to control the pH, which can influence the retention time of the amine-containing analyte. The organic modifier, commonly acetonitrile (B52724) or methanol, is used to elute the compound from the column. A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating the target compound from impurities with different polarities.

Detection: A UV detector is commonly used for HPLC analysis of aromatic compounds like quinolines. The chromophoric quinoline ring system of this compound is expected to exhibit strong UV absorbance. The selection of an appropriate wavelength, likely in the range of 220-350 nm, is critical for achieving high sensitivity.

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be confirmed, GC can be a viable option, particularly for purity analysis and detection of volatile impurities.

Column: A capillary column with a nonpolar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate.

Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

Injection: A split/splitless injector is typically used, with the choice of mode depending on the concentration of the analyte.

Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. The initial temperature would be low enough to trap the analytes at the head of the column, followed by a ramp to a higher temperature to facilitate elution.

Detection: A Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds. For enhanced selectivity and structural information, a Mass Spectrometer (MS) can be coupled with the GC system (GC-MS).

Table 2: Hypothetical GC-MS Method Parameters for this compound

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 50-400 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of the compound in complex matrices like biological fluids. nih.govtsu.edu

Chromatography: The HPLC conditions would be similar to those described in section 7.1.1, but often with modifications to ensure compatibility with the MS detector, such as using volatile mobile phase additives like formic acid or ammonium (B1175870) formate. nih.govtsu.edu

Ionization: Electrospray ionization (ESI) in positive ion mode would likely be effective for protonating the basic amine group of this compound, forming a protonated molecule [M+H]+.

Mass Analysis: In tandem MS (MS/MS), the protonated molecule is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

Table 3: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition | To be determined experimentally (e.g., [M+H]+ → characteristic fragment ion) |

Spectrophotometric Detection Methods

Spectrophotometric methods are often used for rapid quantification and can be employed as detectors in chromatographic systems.

UV-Visible (UV-Vis) spectrophotometry is a simple and cost-effective method for quantifying compounds that absorb light in the UV-Vis region. The quinoline scaffold in this compound is expected to have a distinct UV absorption spectrum.

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Procedure: A standard curve is generated by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the standard curve. The λmax for this compound would need to be determined experimentally by scanning a solution of the compound across a range of UV wavelengths. Based on similar quinoline structures, the λmax is likely to be in the 220-350 nm range. researchgate.net

Fluorescence spectrophotometry is a highly sensitive technique that can be used for the detection of fluorescent compounds. Many quinoline derivatives are known to be fluorescent. nih.gov

Principle: The molecule is excited by light of a specific wavelength, causing it to move to a higher electronic energy state. As it returns to the ground state, it emits light of a longer wavelength (fluorescence). The intensity of the emitted fluorescence is proportional to the concentration of the analyte.

Applicability: The intrinsic fluorescence of this compound would need to be investigated. If it is fluorescent, this method could offer higher sensitivity and selectivity compared to UV-Vis spectrophotometry. The optimal excitation and emission wavelengths would need to be determined experimentally. The introduction of the chloro and methyl groups, as well as the amine group, will influence the fluorescence properties of the quinoline ring system. nih.gov

Electrochemical Methodologies for Detection and Quantification

Electrochemical methods offer a promising avenue for the sensitive and selective detection of electroactive molecules like this compound. The quinoline nucleus, along with the amine and chloro substituents, is expected to be electrochemically active, allowing for its determination using techniques such as voltammetry.

The electrochemical behavior of quinoline derivatives is influenced by their specific substitution patterns. For instance, the presence of an amino group is known to facilitate oxidation, while a chloro group can also influence the electronic properties of the aromatic system. Studies on related compounds, such as quinoline yellow, have demonstrated both oxidative and reductive electrochemical responses. For example, a novel electrochemical method using a multi-wall carbon nanotube (MWNT) film-modified electrode showed an irreversible oxidation peak for quinoline yellow in a pH 8 phosphate buffer at 0.71V nih.gov. Conversely, another study reported irreversible reduction peaks for quinoline yellow in 0.05 mol L−1 HCl at approximately -630 mV using a renewable amalgam film electrode nih.gov. These findings suggest that this compound is likely to exhibit distinct oxidation or reduction potentials that can be exploited for its quantification.

Voltammetric Techniques:

Cyclic Voltammetry (CV): CV would be an essential initial step to investigate the electrochemical behavior of this compound. This technique can determine the oxidation and reduction potentials, assess the reversibility of the electrochemical reactions, and provide insights into the reaction mechanism.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These more sensitive techniques are well-suited for quantitative analysis. By minimizing the background charging current, DPV and SWV can achieve lower detection limits compared to CV. For instance, DPV has been successfully used for the sensitive determination of quinoline yellow nih.govresearchgate.net.

Working Electrodes:

The choice of working electrode material is critical for achieving optimal sensitivity and selectivity.

Carbon-Based Electrodes: Glassy carbon electrodes (GCE) are commonly used due to their wide potential window and chemical inertness. Modifications of GCEs with materials like carbon nanotubes can significantly enhance the electrode surface area and electrocatalytic activity, leading to increased signal intensity nih.gov.

Metal-Based Electrodes: While less common for the oxidation of organic amines, certain metal electrodes or modified electrodes could be explored. For example, a renewable amalgam film electrode has been shown to be highly sensitive for the determination of quinoline yellow nih.govresearchgate.net.

Potential Performance of Electrochemical Methods for this compound (Hypothetical Data):

The following table provides a hypothetical overview of the potential performance of different voltammetric techniques for the analysis of this compound, based on data from analogous compounds. It is important to note that these values are illustrative and would require experimental validation.

| Voltammetric Technique | Potential Working Electrode | Expected Potential Range (vs. Ag/AgCl) | Potential Limit of Detection (LOD) |

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | -1.0 V to +1.5 V | 1 - 10 µM |

| Differential Pulse Voltammetry (DPV) | Carbon Nanotube Modified GCE | +0.4 V to +1.0 V (Oxidation) | 0.05 - 0.5 µM |

| Square-Wave Voltammetry (SWV) | Renewable Amalgam Film Electrode | -0.4 V to -0.8 V (Reduction) | 0.01 - 0.1 µM |

This table is for illustrative purposes only. Actual performance would need to be determined experimentally.

The development of an electrochemical method for this compound would involve optimizing parameters such as pH of the supporting electrolyte, scan rate, and accumulation time (for stripping voltammetry techniques).

Sample Preparation Strategies for Research Samples (e.g., Reaction Mixtures, Cell Lysates)

Effective sample preparation is paramount to ensure accurate and reliable quantification of this compound, especially from complex matrices like reaction mixtures and cell lysates. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument.

For Reaction Mixtures:

Reaction mixtures typically contain the target compound, starting materials, reagents, catalysts, and byproducts dissolved in an organic solvent.

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. Given the basic nature of the amine group, pH-controlled LLE is a highly effective strategy. The reaction mixture can be diluted with an organic solvent and extracted with an acidic aqueous solution. This protonates the amine group of this compound, rendering it water-soluble and transferring it to the aqueous phase, while non-basic impurities remain in the organic phase. The pH of the aqueous phase can then be adjusted to be basic, deprotonating the analyte and allowing for its back-extraction into a clean organic solvent. This method provides excellent purification. A study on the selective extraction of amines from a post-reaction mixture demonstrated the effectiveness of pH-controlled LLE rsc.org.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient alternative to LLE. For this compound, a cation-exchange SPE cartridge could be employed. The reaction mixture, dissolved in an appropriate solvent, is passed through the cartridge. The protonated amine will be retained on the sorbent, while neutral and acidic impurities are washed away. The analyte can then be eluted with a solvent containing a strong base to neutralize the amine. A study on the determination of antileishmanial 2-substituted quinolines in rat plasma successfully utilized SPE for sample clean-up researchgate.net.

For Cell Lysates:

Cell lysates are complex aqueous mixtures containing proteins, lipids, nucleic acids, salts, and other small molecules that can interfere with the analysis.

Protein Precipitation: This is often the first step in sample preparation from biological matrices to remove the bulk of proteins. Common precipitating agents include organic solvents (like acetonitrile or methanol) or acids (such as trichloroacetic acid or perchloric acid). The choice of precipitating agent should be carefully considered to ensure that this compound remains in the supernatant and does not co-precipitate with the proteins. Protein precipitation is a widely used technique for the analysis of small molecules in biological samples mdpi.comaxispharm.comnih.gov.

Combined Protein Precipitation and LLE/SPE: Following protein precipitation, the resulting supernatant can be further purified using LLE or SPE as described for reaction mixtures to remove other interfering small molecules and salts.

The following table summarizes potential sample preparation strategies for different sample types.

| Sample Type | Primary Preparation Step | Secondary/Alternative Step | Key Considerations |

| Reaction Mixture | Liquid-Liquid Extraction (pH-controlled) | Solid-Phase Extraction (Cation-Exchange) | Removal of unreacted starting materials, catalysts, and byproducts. |

| Cell Lysate | Protein Precipitation (e.g., with acetonitrile) | Liquid-Liquid Extraction or Solid-Phase Extraction of the supernatant | Efficient removal of proteins and lipids to prevent matrix effects. |

The selection of the most appropriate sample preparation method will depend on the specific requirements of the analysis, including the concentration of the analyte, the nature of the interfering substances, and the chosen analytical technique. Method validation, including assessment of recovery, matrix effects, and reproducibility, is essential for any quantitative application.

Future Research Directions and Emerging Challenges for 8 Chloro 5 Methylquinolin 3 Amine

Development of Novel and Efficient Synthetic Routes

The classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational. rsc.org However, they often require harsh conditions, produce significant waste, and have limitations in substrate scope and regioselectivity. Future research is intensely focused on developing more sustainable, efficient, and versatile synthetic strategies.

A primary challenge is the reliance on precious metal catalysts like palladium and gold, which are costly and pose environmental concerns. mdpi.com To address this, significant effort is being directed towards:

First-Row Transition Metal Catalysis: The use of more abundant and less toxic metals such as copper, cobalt, and iron is a key area of development. For instance, copper acetate (B1210297) has been used to catalyze a one-pot reaction to generate 3-substituted quinoline derivatives. mdpi.com Similarly, Co(III)-catalyzed cyclization of acetophenones and anilines provides access to a variety of quinoline structures with high yields. mdpi.com

Transition-Metal-Free Reactions: Eliminating metals entirely is a major goal for green chemistry. Strategies involving iodine-mediated oxidation or using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a carbon source are being explored. mdpi.com These methods reduce cost and environmental impact.

Photoredox and Mechanochemical Approaches: Innovative energy inputs are being investigated to drive reactions under milder conditions. A novel photo-thermo-mechanochemical, solvent-free approach catalyzed by iron(II) phthalocyanine (B1677752) has been reported for assembling quinolines, showcasing a move towards more sustainable processes. mdpi.com

These modern methods promise not only to be more environmentally benign but also to provide access to complex and polysubstituted quinolines that are difficult to synthesize using traditional routes, thereby expanding the chemical space available for research around scaffolds like 8-Chloro-5-methylquinolin-3-amine.

Exploration of Unconventional Biological Targets (Preclinical)

While quinoline derivatives are well-known for their antimalarial and anticancer activities, future preclinical research aims to uncover novel applications by exploring less conventional biological targets. The structural versatility of the quinoline nucleus allows for fine-tuning to interact with a wide array of biomolecules.

Emerging areas of investigation include:

Broad-Spectrum Antibacterial Agents: The rise of antibiotic resistance necessitates new drugs with novel mechanisms of action. Research has demonstrated that certain quinoline derivatives can target bacterial proteins beyond the usual DNA gyrase. For example, a quinolone-quinoline hybrid compound has been designed to potentially target both bacterial LptA (lipopolysaccharide transport) and Topoisomerase IV proteins, aiming for broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antiviral Therapeutics: The quinoline scaffold is being evaluated against various viruses. Molecular docking simulations have suggested that specific quinoline derivatives could act as potent inhibitors of Hepatitis B Virus (HBV) replication, and subsequent in vitro studies have confirmed this biological activity. mdpi.com

Targeting Tuberculosis and Other Pathogens: Quinoline-hydrazone derivatives have shown promising results in the development of anti-tuberculosis agents. researchgate.net The synthetic flexibility of the quinoline core allows for the creation of derivatives that can potentially overcome resistance mechanisms in Mycobacterium tuberculosis.

By screening this compound and its derivatives against a wider range of biological targets, researchers hope to repurpose this chemical scaffold for new therapeutic indications.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of quinoline-based compounds. These computational tools can analyze vast datasets to predict chemical properties and biological activities, significantly reducing the time and cost associated with traditional trial-and-error laboratory work.

Key applications in the context of quinoline research include:

Predicting Reaction Selectivity: ML models, particularly artificial neural networks (ANN), can predict the regioselectivity of chemical reactions, such as C-H functionalization on the quinoline ring. doaj.org By inputting a simple molecular representation (like a SMILES string), these models can predict the most likely site for an electrophilic substitution, guiding synthetic chemists to design more efficient reaction pathways. doaj.orgresearchgate.net

Predicting Biological Activity: Deep learning models are being used to predict the biological activity of aminoquinoline compounds with greater accuracy than traditional methods. nih.gov By learning from the molecular structures of known active and inactive compounds, these models can screen virtual libraries of novel quinoline derivatives to identify promising candidates for synthesis and testing. mdpi.com For instance, ML has been applied to predict the anticancer activity of quinolinesulfonamide-triazole hybrids. mdpi.com

Optimizing Physicochemical Properties: ML algorithms can predict key properties relevant to drug development, such as redox potential. mdpi.com This is particularly relevant for applications like designing new materials for organic batteries, but the same principles apply to predicting metabolic stability or other ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.

The synergy between empirical synthesis and in silico prediction will accelerate the discovery of new derivatives of this compound with tailored properties for specific applications.

| Machine Learning Application | Model/Technique Used | Predicted Property/Outcome | Reference |

| Site Selectivity Prediction | Artificial Neural Network (ANN) | Reactive site for electrophilic substitution | doaj.org |

| Anticancer Activity Prediction | Multiple Docking Scores as Features | Differentiation between active and inactive compounds | mdpi.com |

| Drug Activity Prediction | Deep Learning / Molecular Holographic Distance Vector | Quantitative structure-activity relationship (QSAR) | nih.gov |

| Redox Activity Prediction | Ridge Regression, Decision Trees | Redox potential of quinone derivatives | mdpi.com |

| Novel Molecule Generation | Generative Adversarial Network (GAN) & Reinforcement Learning (RL) | Generation of novel molecular structures with desired attributes | researchgate.net |

Derivatization for Enhanced Research Tool Capabilities

Beyond direct therapeutic applications, this compound can be derivatized to create sophisticated research tools. By attaching functional moieties, the core scaffold can be transformed into probes, labels, or ligands to study biological systems.

A powerful strategy for creating such tools is the systematic derivatization of the quinoline core to build focused compound libraries. For example, the Mannich reaction is a highly effective method for introducing diverse aminoalkyl side chains onto the quinoline scaffold. acs.org A study on 8-hydroxyquinoline (B1678124) derivatives systematically introduced various Mannich bases at the C-7 position and different substituents at the C-5 position. This approach allowed researchers to compile a library to precisely study the structure-activity relationships (SAR) influencing cytotoxicity against multidrug-resistant (MDR) cancer cells. acs.org This systematic derivatization helped identify the minimal structural features required for selective activity.

Applying this principle to this compound, future research could involve:

Introducing fluorophores to create fluorescent probes for imaging specific cellular components or tracking the compound's distribution in real-time.

Attaching photo-affinity labels to identify its biological targets through covalent cross-linking upon UV irradiation.

Synthesizing biotinylated derivatives to facilitate pull-down assays for isolating and identifying binding partners.

Such research tools are invaluable for elucidating mechanisms of action and discovering new biological roles for the core compound.

Overcoming Challenges in Academic Synthesis and Characterization

While industrial-scale synthesis has its own set of challenges, academic laboratories face specific hurdles in the synthesis and characterization of novel quinoline derivatives like this compound.

Key challenges include:

Cost and Accessibility of Reagents: Many modern synthetic methods rely on expensive precious metal catalysts and complex ligands, which can be prohibitive for academic budgets. mdpi.com A continuing challenge is to adapt these advanced reactions to use cheaper, more readily available materials.

Regioselectivity and Yield: Achieving high selectivity—ensuring that functional groups are added to the correct position on the quinoline ring—remains a significant challenge, especially with polysubstituted precursors. mdpi.com Academic efforts often involve small-scale reactions where maximizing yield is critical but can be difficult without extensive optimization.